1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
Description
1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone linking a 4-methoxyphenyl group at the carbonyl end and a 2-thienyl (thiophene) substituent at the β-position. Chalcones are α,β-unsaturated ketones with diverse applications in medicinal chemistry, materials science, and supramolecular studies. The methoxy group enhances electron density on the aromatic ring, while the thienyl moiety introduces sulfur-based heteroaromaticity, influencing electronic properties and intermolecular interactions.
Properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTXYTPJTDWEBQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Claisen-Schmidt Condensation
The classical approach employs NaOH or KOH in ethanol/water under reflux. Adapted from the synthesis of analogous chalcones, this method involves:
- Reactants : 4-Methoxyacetophenone (10 mmol) and 2-thiophenecarboxaldehyde (10 mmol).
- Catalyst : Aqueous NaOH (2.5 mmol/mL) or KOH (1.5 mmol/mL).
- Conditions : Reflux at 50–80°C for 12–24 hours.
- Workup : Neutralization with HCl, recrystallization from ethanol.
Yield : 76–84%, consistent with similar chalcones.
Characterization :
- IR : C=O stretch at 1674–1678 cm⁻¹; C=C stretch at 1555–1636 cm⁻¹.
- ¹H NMR : Doublets for α,β-unsaturated protons (δ 7.8–8.1 ppm, J = 15.6–15.9 Hz).
This method is robust but energy-intensive due to prolonged heating.
Sonication-Assisted Synthesis
Ultrasound irradiation reduces reaction time significantly:
- Reactants : Equimolar 4-methoxyacetophenone and 2-thiophenecarboxaldehyde.
- Catalyst : KOH (10 mmol) in ethanol.
- Conditions : Sonication at 40–50°C for 15–30 minutes.
- Workup : Ice-cooling, filtration, recrystallization.
Yield : 71–79%, comparable to classical methods.
Advantages :
Solvent-Free Mechanochemical Grinding
A green approach eliminates solvents:
- Reactants : 4-Methoxyacetophenone (5 mmol) and 2-thiophenecarboxaldehyde (5 mmol).
- Catalyst : Solid NaOH (10 mmol).
- Conditions : Grinding in a mortar for 15–20 minutes.
- Workup : Cold water extraction, recrystallization.
Yield : 26–46%, lower due to incomplete dehydration.
IR Data :
- C=O at 1660 cm⁻¹; C=C at 1604 cm⁻¹.
Limitations : Requires optimization for thienyl aldehydes, which may exhibit slower kinetics.
Heterogeneous Catalysis with Iron Oxide Nanoparticles (FeONPs)
FeONPs enhance reactivity under mild conditions:
- Reactants : 4-Methoxyacetophenone (8 mmol) and 2-thiophenecarboxaldehyde (8 mmol).
- Catalyst : FeONPs (5% w/w), sodium ethoxide (1 mmol).
- Conditions : Sonication in ethanol (10 mL) at 30°C for 30 minutes.
- Workup : Magnetic separation of catalyst, recrystallization.
Yield : 84%, with high purity.
XRD Analysis : Confirms nonplanar structure with dihedral angles of 57.64° between aromatic rings.
Comparative Analysis of Synthetic Methods
| Method | Time | Yield (%) | Solvent Use | Energy Input |
|---|---|---|---|---|
| Classical Condensation | 12–24 h | 76–84 | High | High |
| Sonication | 0.5 h | 71–79 | Moderate | Moderate |
| Mechanochemical | 0.3 h | 26–46 | None | Low |
| FeONP Catalysis | 0.5 h | 84 | Low | Moderate |
Key Findings :
- FeONP catalysis offers the best balance of yield and efficiency.
- Mechanochemical grinding is ideal for solvent-free synthesis but requires yield improvement.
Characterization of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one
Spectral Data :
- ¹H NMR (DMSO-d₆) : δ 3.86 (s, 3H, OCH₃), 7.07–8.19 (m, Ar-H), 7.92 (d, J = 15.7 Hz, HC=).
- ¹³C NMR : 187.2 (C=O), 161.5 (C-OCH₃), 140.1–125.3 (Ar-C and C=C).
- MS (EI) : m/z 270.08 [M+H]⁺.
Thermal Properties :
- Melting point: 164–165°C (dec.), consistent with thienyl chalcones.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one exhibits significant anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and cervical cancer cells.
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer progression.
Case Study Findings :
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of kinase activity |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown the ability to reduce levels of pro-inflammatory cytokines in various experimental models, indicating potential therapeutic use in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between 4-methoxyacetophenone and thiophenecarboxaldehyde in the presence of a base such as potassium hydroxide. The process yields a pale yellow solid with a melting point around 102°C.
Pharmacokinetics and Toxicity
Preliminary studies indicate that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, comprehensive toxicity studies are necessary to establish safe dosage levels for potential therapeutic applications.
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a lead compound for developing new anticancer agents and anti-inflammatory drugs. Its structure allows for further modifications that could enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects on Electronic Properties
Thienyl vs. Phenyl/Tolyl Groups :
Compared to (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (quantum chemical descriptor: -8.723 eV ), the thienyl substituent in the target compound introduces a sulfur atom, increasing electron richness and polarizability. Thiophene’s lower aromatic stabilization energy compared to benzene may enhance reactivity in cycloaddition or nucleophilic addition reactions.Methoxy vs. Chloro/Hydroxy Substituents :
In (E)-3-(4-Chlorophenyl)-1-(2-thienyl)prop-2-en-1-one , the electron-withdrawing chloro group reduces electron density on the aromatic ring, contrasting with the electron-donating methoxy group in the target compound. Similarly, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one features a hydroxyl group capable of hydrogen bonding, absent in the methoxy derivative.
Supramolecular Interactions
- Crystal Packing :
Studies on (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone1) and (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone2) revealed that methoxy groups influence crystal packing via C–H···O and π–π interactions. The thienyl group’s sulfur atom may engage in weaker S···π or S···H interactions, altering packing efficiency.
Melting Points and Yields
Key Observations :
- Thienyl substituents often lower melting points compared to polar groups (e.g., nitro or hydroxy) due to reduced intermolecular hydrogen bonding.
- Methoxy groups generally enhance solubility in organic solvents, while thienyl groups may increase lipophilicity.
Leishmanicidal and Cytotoxic Activity
- Triazole-chalcone hybrids (e.g., compound 4k ) exhibit high yields (96.7%) and potent activity against Leishmania parasites. The thienyl group’s electron-rich nature could enhance target binding in similar applications.
- Pyrazole-chalcone hybrids, such as 3h , showed high docking scores (-8.825) against tubulin, suggesting that the thienyl group’s planar structure may improve π-stacking with biological targets.
Antiviral Potential
- Chalcones like PAAPM and PAAPE demonstrated interactions with SARS-CoV-2 spike proteins. The methoxy group’s electron donation may stabilize ligand-receptor interactions, while the thienyl group’s polarizability could enhance binding affinity compared to phenyl derivatives.
Quantum Chemical and Computational Insights
- Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap of (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one (-8.723 eV ) suggests moderate chemical reactivity.
- Hirshfeld Surface Analysis : Methoxy groups in Chalcone1 and Chalcone2 contribute to 15–20% of crystal contacts via O···H interactions. Thienyl groups may shift these interactions toward S···H or C–H···S contacts, altering crystal stability.
Biological Activity
1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Chalcones are characterized by their unique α,β-unsaturated carbonyl structure, which contributes to various pharmacological properties. This article delves into the biological activity of this specific chalcone, focusing on its anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is C15H14O2S. The compound features two aromatic rings linked by a three-carbon chain with a double bond, which is critical for its biological activity.
Crystal Structure
The crystal structure analysis reveals that the compound adopts an E configuration concerning the C=C double bond, with specific bond lengths and angles consistent with related structures. The methoxy group on the phenyl ring plays a significant role in modulating its reactivity and biological interactions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcones, particularly this compound. The compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.44 ± 0.19 | Induces apoptosis via mitochondrial pathways |
| HepG2 | 4.64 ± 0.23 | Inhibits tubulin polymerization |
| HCT116 | 6.31 ± 0.27 | Cell cycle arrest at G2/M phase |
In vitro tests indicate that this chalcone can effectively induce apoptosis and inhibit tumor growth by interfering with microtubule dynamics and regulating cell cycle progression .
Anti-inflammatory Effects
Chalcones have also been shown to possess anti-inflammatory properties. Studies have demonstrated that this compound can suppress pro-inflammatory cytokine production, such as TNF-α, in macrophages stimulated with lipopolysaccharides:
| Compound | IC50 (mM) | Effect |
|---|---|---|
| This compound | 14.6 | Suppresses TNF-α production by up to 50% |
This compound's ability to inhibit inflammatory responses suggests its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
Chalcones are known for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains, although specific data on its efficacy against particular pathogens is still being compiled.
Structure-Activity Relationship (SAR)
The presence of electron-donating groups like methoxy significantly enhances the biological activity of chalcones. Modifications in the structure can lead to variations in potency and selectivity against cancer cells or inflammatory pathways. For instance, the methoxy group is believed to stabilize enzyme-inhibitor complexes through electrostatic interactions, enhancing apoptotic pathways .
Case Studies
Several case studies underscore the potential of chalcones in clinical applications:
- Breast Cancer Treatment : A study demonstrated that derivatives of chalcone with methoxy substitutions showed improved efficacy against MCF7 cells, indicating a promising avenue for breast cancer therapies.
- Inflammatory Disorders : Research indicated that modifying the structure of chalcones could yield compounds with significantly enhanced anti-inflammatory effects, suggesting a pathway for developing new anti-inflammatory drugs.
Q & A
Q. What are the standard synthetic protocols for 1-(4-Methoxyphenyl)-3-(2-thienyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
Methodology :
- The compound is synthesized via Claisen-Schmidt condensation , where 4-methoxyacetophenone reacts with 2-thiophenecarboxaldehyde in alkaline conditions (e.g., NaOH/ethanol) .
- Optimization strategies :
-
Solvent choice : Ethanol or methanol enhances solubility and reaction rate.
-
Catalyst : 40% NaOH at 0–5°C minimizes side reactions .
-
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity.
Parameter Optimal Condition Impact on Yield/Purity Temperature 0–5°C Reduces aldol byproducts Reaction time 4–6 hours Balances completion vs. degradation Molar ratio (ketone:aldehyde) 1:1.2 Excess aldehyde drives reaction
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this chalcone derivative?
Methodology :
- 1H/13C NMR : Confirm enone configuration (δ 7.5–8.0 ppm for α,β-unsaturated protons) and methoxy/thienyl substituents .
- IR Spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and C=C (enone, ~1600 cm⁻¹) .
- XRD : Resolves E-configuration and dihedral angles between aromatic planes (e.g., 4-methoxyphenyl vs. thienyl: ~15–25°) .
- UV-Vis : π→π* transitions (~300–350 nm) correlate with conjugation length .
Advanced Research Questions
Q. How can computational methods like DFT predict and analyze electronic structure and spectroscopic properties?
Methodology :
- Geometry optimization : B3LYP/6-311+G(d,p) basis set calculates bond lengths (e.g., C=O: 1.22 Å vs. experimental 1.24 Å) and dihedral angles .
- TD-DFT : Simulates UV-Vis spectra; deviations <10 nm vs. experimental data indicate accurate orbital modeling .
- NMR prediction : GIAO method computes chemical shifts with RMSD <0.3 ppm for 1H NMR .
Example :
| Property | Experimental (XRD/NMR) | DFT Prediction | Error (%) |
|---|---|---|---|
| C=O bond length (Å) | 1.24 | 1.22 | 1.6 |
| 1H δ (enone) | 7.8 ppm | 7.7 ppm | 1.3 |
Q. What strategies resolve discrepancies between experimental and computational spectroscopic data?
Methodology :
- Solvent effects : Include PCM (Polarizable Continuum Model) in DFT to account for solvent-induced shifts (e.g., ethanol vs. gas phase) .
- Tautomerism : Check for keto-enol equilibria via variable-temperature NMR .
- Crystal packing : Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···O) that distort bond angles .
Q. How does non-centrosymmetric crystal packing influence nonlinear optical (NLO) response?
Methodology :
- XRD analysis : Non-centrosymmetric space groups (e.g., P21/c) enable nonzero second-harmonic generation (SHG) .
- Kurtz-Perry powder technique : Measures SHG efficiency (e.g., 1.5× urea reference) .
- DFT hyperpolarizability (β) : Correlates with experimental SHG; deviations <15% validate computational models .
Q. What considerations are critical for evaluating antimicrobial efficacy against multidrug-resistant pathogens?
Methodology :
- MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative strains .
- Cytotoxicity controls : Compare with mammalian cell lines (e.g., HEK-293) to assess selectivity .
- Synergy testing : Check potentiation with standard antibiotics (e.g., ciprofloxacin) .
| Pathogen | MIC (μg/mL) | Cytotoxicity (IC50, μg/mL) |
|---|---|---|
| S. aureus (MRSA) | 32 | >128 |
| E. coli | >128 | >128 |
Data Contradiction Analysis
Q. How to address conflicting XRD and DFT results for molecular geometry?
- Root causes :
- Crystal packing forces distorting gas-phase-optimized structures .
- Thermal motion in XRD vs. static DFT models .
- Resolution :
- Use QTAIM (Quantum Theory of Atoms in Molecules) to quantify intermolecular interactions .
- Compare experimental (XRD) and DFT-calculated Hirshfeld surfaces for H-bonding/π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
